

# Application Notes and Protocols for Antitumor Agent TRC105 (Carotuximab) Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-105*

Cat. No.: *B12394141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

TRC105 (Carotuximab) is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105), a co-receptor for the transforming growth factor-beta (TGF- $\beta$ ) superfamily.<sup>[1][2][3]</sup> Endoglin is highly expressed on the surface of proliferating endothelial cells, making it a key regulator of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.<sup>[1][3]</sup> TRC105 exerts its antitumor effects through multiple mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and the inhibition of BMP-9 and downstream Smad signaling, which ultimately disrupts angiogenesis. Preclinical and clinical studies have shown that TRC105 can potentiate the effects of other anticancer agents, particularly those that target the vascular endothelial growth factor (VEGF) pathway, such as bevacizumab. Upregulation of the endoglin pathway has been identified as a potential mechanism of resistance to anti-VEGF therapies, providing a strong rationale for combination treatment.

These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the combination therapy of TRC105 with a VEGF inhibitor.

## Data Presentation

## In Vitro Efficacy of TRC105 in Combination with Bevacizumab

| Cell Line | Assay          | TRC105<br>( $\mu$ g/mL) | Bevacizumab<br>(ng/mL) | Combination Effect                    | Reference |
|-----------|----------------|-------------------------|------------------------|---------------------------------------|-----------|
| HUVEC     | Tube Formation | 100                     | 100                    | Greater inhibition than single agents |           |
| HUVEC     | Migration      | 100                     | 100                    | More inhibition than single agents    |           |
| HUVEC     | Apoptosis      | 100                     | N/A                    | 3-fold increase vs. control           |           |
| HUVEC     | Apoptosis      | 1000                    | N/A                    | 6-fold increase vs. control           |           |

## In Vivo Efficacy of TRC105 in Combination Therapy

| Tumor Model                                | Combination Agent | TRC105 Dosing | Combination Agent Dosing | Outcome                                              | Reference |
|--------------------------------------------|-------------------|---------------|--------------------------|------------------------------------------------------|-----------|
| Murine Breast Cancer                       | Bevacizumab       | Not specified | Not specified            | Inhibition of tumor growth and metastasis            |           |
| Syngeneic Colorectal Cancer (Subcutaneous) | PD-1 Antibody     | Not specified | Not specified            | Significantly reduced tumor volume vs. single agents |           |
| Syngeneic Colorectal Cancer (Orthotopic)   | PD-1 Antibody     | Not specified | Not specified            | Significantly improved survival vs. single agents    |           |

## Clinical Trial Data for TRC105 Combination Therapy

| Cancer Type                     | Combination Agent | TRC105 Dose     | Patient Response                  | Clinical Trial ID | Reference |
|---------------------------------|-------------------|-----------------|-----------------------------------|-------------------|-----------|
| Advanced Solid Tumors           | Bevacizumab       | 10 mg/kg weekly | 47% with stable disease or better | NCT0133272<br>1   |           |
| Recurrent Glioblastoma          | Bevacizumab       | 10 mg/kg weekly | Median PFS of 1.81 months         | NCT0164834<br>8   |           |
| Metastatic Renal Cell Carcinoma | Axitinib          | Not specified   | No improvement in PFS             | NCT0180606<br>4   |           |
| Advanced Angiosarcoma           | Pazopanib         | Not specified   | No improvement in PFS             | NCT0297989<br>9   |           |

## Signaling Pathway Diagram

## Mechanism of Action of TRC105 in Combination with VEGF Inhibition

[Click to download full resolution via product page](#)

Caption: Dual blockade of Endoglin (CD105) and VEGF pathways to inhibit angiogenesis.

# Experimental Workflow Diagram

Workflow for Preclinical Evaluation of TRC105 Combination Therapy



[Click to download full resolution via product page](#)

Caption: A stepwise approach for evaluating TRC105 combination therapy.

## Experimental Protocols

### In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the effect of TRC105, alone and in combination with a VEGF inhibitor, on the ability of endothelial cells to form capillary-like structures.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Matrigel Basement Membrane Matrix
- TRC105 (Carotuximab)
- VEGF Inhibitor (e.g., Bevacizumab)
- Human IgG Isotype Control
- 24-well tissue culture plates
- Calcein AM fluorescent dye

#### Protocol:

- Thaw Matrigel on ice overnight. Pipette 250  $\mu$ L of Matrigel into each well of a pre-chilled 24-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.
- Harvest HUVECs using trypsin and resuspend them in EGM-2 at a concentration of  $2 \times 10^5$  cells/mL.

- Prepare treatment groups in the cell suspension:
  - Vehicle control (medium only)
  - Human IgG Isotype Control (at the same concentration as TRC105)
  - TRC105 (e.g., 100 µg/mL)
  - VEGF Inhibitor (e.g., 100 ng/mL)
  - TRC105 + VEGF Inhibitor
- Add 500 µL of the HUVEC suspension to each Matrigel-coated well.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- After incubation, carefully remove the medium and wash the cells with PBS.
- Stain the cells with Calcein AM for 30 minutes.
- Visualize and capture images of the tube networks using a fluorescence microscope.
- Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

## In Vitro Cell Migration (Scratch) Assay

Objective: To evaluate the effect of TRC105, alone and in combination with a VEGF inhibitor, on endothelial cell migration.

### Materials:

- HUVECs
- EGM-2 Medium
- TRC105
- VEGF Inhibitor

- Human IgG Isotype Control
- 6-well tissue culture plates
- 200  $\mu$ L pipette tip

**Protocol:**

- Seed HUVECs in 6-well plates and culture until a confluent monolayer is formed.
- Create a "scratch" in the cell monolayer using a sterile 200  $\mu$ L pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with fresh EGM-2 containing the respective treatments:
  - Vehicle control
  - Human IgG Isotype Control
  - TRC105 (e.g., 100  $\mu$ g/mL)
  - VEGF Inhibitor (e.g., 100 ng/mL)
  - TRC105 + VEGF Inhibitor
- Capture images of the scratch at 0 hours.
- Incubate the plate at 37°C and 5% CO2.
- Capture images of the same fields at various time points (e.g., 8, 16, and 24 hours).
- Measure the width of the scratch at multiple points for each image.
- Calculate the percentage of wound closure relative to the 0-hour time point.

## In Vitro Apoptosis Assay

Objective: To determine if TRC105, alone or in combination, induces apoptosis in endothelial cells.

Materials:

- HUVECs
- EGM-2 Medium
- TRC105
- VEGF Inhibitor
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Protocol:

- Seed HUVECs in 6-well plates and allow them to adhere overnight.
- Treat the cells with the different drug combinations as described in the previous protocols for 24-48 hours.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

## Synergy Analysis using the Chou-Talalay Method

Objective: To quantitatively determine if the combination of TRC105 and a VEGF inhibitor results in synergistic, additive, or antagonistic effects.

Protocol:

- Perform dose-response experiments for each drug individually and in combination using the *in vitro* assays described above (e.g., cell viability, tube formation).
- For combination studies, use a constant ratio of the two drugs.
- Calculate the fraction of cells affected (Fa) for each dose and combination.
- Use software such as CompuSyn to analyze the data based on the Chou-Talalay method.
- The software will generate a Combination Index (CI) value:
  - CI < 1 indicates synergism
  - CI = 1 indicates an additive effect
  - CI > 1 indicates antagonism

## In Vivo Tumor Xenograft Study

Objective: To evaluate the *in vivo* antitumor efficacy of TRC105 in combination with a VEGF inhibitor in a mouse xenograft model.

Materials:

- Athymic nude mice (4-6 weeks old)
- Human tumor cell line (e.g., a renal or breast cancer cell line known to be responsive to anti-angiogenic therapy)
- Matrigel
- TRC105

- VEGF Inhibitor (e.g., Bevacizumab)
- Sterile PBS
- Calipers

**Protocol:**

- Subcutaneously inject  $1-5 \times 10^6$  tumor cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g.,  $100-150 \text{ mm}^3$ ), randomize the mice into treatment groups ( $n=8-10$  mice per group):
  - Group 1: Vehicle control (e.g., sterile PBS, intraperitoneally, twice weekly)
  - Group 2: TRC105 (e.g., 10 mg/kg, intraperitoneally, twice weekly)
  - Group 3: VEGF Inhibitor (e.g., Bevacizumab, 5 mg/kg, intraperitoneally, twice weekly)
  - Group 4: TRC105 + VEGF Inhibitor (at the same doses and schedule as the single-agent groups)
- Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor animal body weight and overall health throughout the study.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Immunohistochemistry (IHC) Analysis of Tumor Tissues

Objective: To assess the effect of the combination therapy on tumor angiogenesis and proliferation.

**Materials:**

- Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study
- Primary antibodies: anti-CD31 (for microvessel density) and anti-Ki-67 (for proliferation)
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Microscope

**Protocol:**

- Deparaffinize and rehydrate the tumor tissue sections.
- Perform antigen retrieval according to the primary antibody manufacturer's recommendations.
- Block endogenous peroxidase activity.
- Incubate the sections with the primary antibodies (anti-CD31 and anti-Ki-67) overnight at 4°C.
- Wash the sections and incubate with the HRP-conjugated secondary antibody.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate and mount the slides.
- Capture images of the stained sections using a light microscope.
- Quantify the microvessel density (by counting CD31-positive vessels) and the proliferation index (by calculating the percentage of Ki-67-positive cells) in multiple fields of view for each tumor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Antitumor Agent TRC105 (Carotuximab) Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394141#antitumor-agent-105-combination-therapy-experimental-design]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

